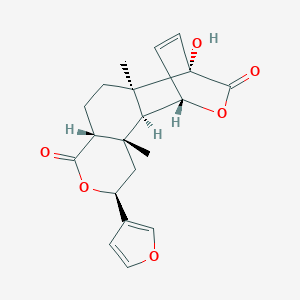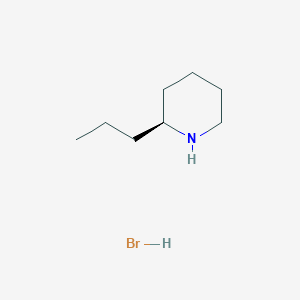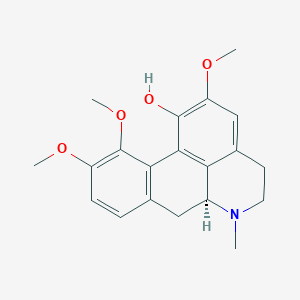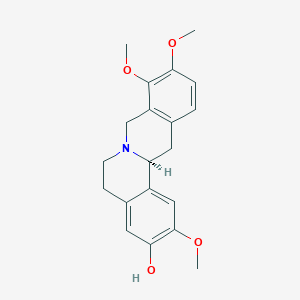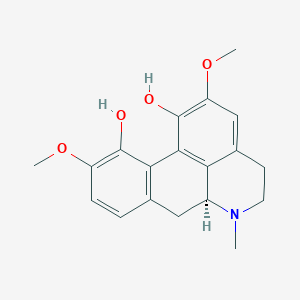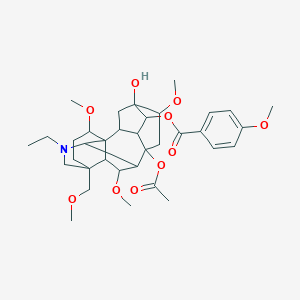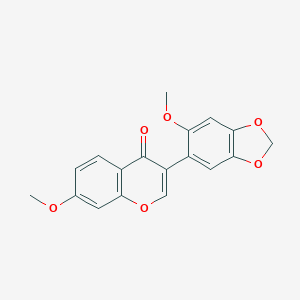
Daidzeindiacetat
Übersicht
Beschreibung
Daidzein diacetate, also known as Daidzein diacetate, is a useful research compound. Its molecular formula is C19H14O6 and its molecular weight is 338.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Daidzein diacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Daidzein diacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Krebsbehandlung
Daidzeindiacetat hat sich in der Behandlung von Krebs als vielversprechend erwiesen, da es mehrere biologische Aktivitäten aufweist, darunter entzündungshemmende, antioxidative und östrogene Funktionen. Forschungen deuten darauf hin, dass es bei der Bekämpfung verschiedener Krebsformen hilfreich sein kann .
Herz-Kreislauf-Gesundheit
Studien haben gezeigt, dass this compound zur Herz-Kreislauf-Fitness und zur Cholesterinsenkung beitragen kann, was für die Behandlung und Vorbeugung von Herz-Kreislauf-Erkrankungen von entscheidender Bedeutung ist .
Diabetes-Management
Die Verbindung hat sich als antidiabetisch erwiesen und ist daher wirksam bei der Behandlung und möglicherweise Abschwächung von diabetischen Komplikationen .
Osteoporose-Prävention
Aufgrund seiner östrogenen Funktionen kann this compound eine Rolle für die Knochengesundheit spielen und eine potenzielle Behandlung oder präventive Maßnahme gegen Osteoporose bieten .
Neurodegenerative Erkrankungen
Seine antioxidativen Eigenschaften deuten darauf hin, dass this compound bei der Behandlung neurodegenerativer Erkrankungen hilfreich sein könnte, indem es Nervenzellen vor Schäden schützt .
Hautgesundheit
this compound kann auch bei der Behandlung verschiedener Hauterkrankungen hilfreich sein, wahrscheinlich aufgrund seiner entzündungshemmenden und antioxidativen Eigenschaften .
Pharmakokinetische Optimierung
Jüngste Studien konzentrierten sich auf die Optimierung der Löslichkeit, Permeabilität und Bioverfügbarkeit von this compound durch Kokristallbildung mit anderen Verbindungen wie Piperazin .
Anwendungen in der grünen Chemie
Es wird derzeit an der enzymatischen Herstellung von Daidzein mit „grünen“ Reaktionsmedien wie tiefen eutektischen Lösungsmitteln (DESs) geforscht, die im Vergleich zu herkömmlichen Lösungsmitteln umweltfreundlicher sind .
Wirkmechanismus
Target of Action
Daidzein diacetate is a derivative of Daidzein, which is a plant isoflavonoid primarily isolated from leguminous plants . The primary target of Daidzein is Aldehyde dehydrogenase, mitochondrial . This enzyme plays a crucial role in the metabolism of aldehydes in the body.
Mode of Action
Daidzein interacts with its target by inhibiting the activity of Aldehyde dehydrogenase, mitochondrial . This interaction results in changes in the metabolism of aldehydes in the body.
Biochemical Pathways
Daidzein is involved in the phenylpropane pathway in legumes . It also plays a role in the interaction between plants and the environment by mediating the symbiosis between plants and nitrogen-fixing bacteria . In the human body, Daidzein can undergo various transformations, including deglycosylation, methoxylation, hydroxylation, and acetylation . These transformations can affect various biochemical pathways and their downstream effects.
Result of Action
Daidzein has various biological activities, including antioxidant, anti-inflammatory, chemoprevention, and anticancer effects . It is structurally and functionally similar to human estrogens, which are important in preventing osteoporosis, cancer, and postmenopausal diseases
Action Environment
The action of Daidzein diacetate can be influenced by various environmental factors. For instance, the photodegradation of Daidzein in water has been studied, revealing that it can undergo degradation and transformation when exposed to light . Additionally, the use of deep eutectic solvents has been shown to increase the bioavailability of Daidzein, suggesting that the choice of solvent can significantly influence the action, efficacy, and stability of Daidzein .
Biochemische Analyse
Biochemical Properties
Daidzein diacetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with estrogen receptors, where daidzein diacetate binds to estrogen receptor beta (ERβ), mimicking the effects of natural estrogens. This binding can influence gene expression and cellular responses. Additionally, daidzein diacetate has been shown to inhibit the activity of certain enzymes such as tyrosine kinases, which are involved in cell signaling pathways .
Cellular Effects
Daidzein diacetate exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, through the mitochondrial pathway. This involves the generation of reactive oxygen species (ROS), disruption of mitochondrial transmembrane potential, and activation of caspases . In normal cells, daidzein diacetate can modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of daidzein diacetate involves several key interactions at the molecular level. It binds to estrogen receptors, particularly estrogen receptor beta (ERβ), and modulates gene expression by acting as a transcription factor. Additionally, daidzein diacetate can inhibit the activity of enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of daidzein diacetate have been observed to change over time. The compound is relatively stable, but its degradation products can also exhibit biological activity. Long-term studies have shown that daidzein diacetate can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . The stability and degradation of daidzein diacetate can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of daidzein diacetate vary with different dosages in animal models. At lower doses, it has been shown to exert beneficial effects such as antioxidant and anti-inflammatory activities. At higher doses, daidzein diacetate can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at certain dosages, beyond which adverse effects become more prominent.
Metabolic Pathways
Daidzein diacetate is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450s. The primary metabolic pathways include hydroxylation, methoxylation, and acetylation . These metabolic transformations can influence the bioavailability and biological activity of daidzein diacetate. Additionally, the compound can interact with cofactors such as NADPH, which are essential for its metabolism.
Transport and Distribution
Within cells and tissues, daidzein diacetate is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mechanisms involving specific transporters. Once inside the cells, daidzein diacetate can bind to intracellular proteins and be transported to different cellular compartments . The distribution of daidzein diacetate within tissues can also be influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
Daidzein diacetate exhibits specific subcellular localization, which can influence its activity and function. It has been observed to localize in the mitochondria, where it can induce apoptosis through the mitochondrial pathway . Additionally, daidzein diacetate can be found in the nucleus, where it interacts with estrogen receptors and modulates gene expression. The compound’s subcellular localization can be influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.
Eigenschaften
IUPAC Name |
[4-(7-acetyloxy-4-oxochromen-3-yl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O6/c1-11(20)24-14-5-3-13(4-6-14)17-10-23-18-9-15(25-12(2)21)7-8-16(18)19(17)22/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNNFNBOPWLDFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438726 | |
| Record name | Daidzein diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3682-01-7 | |
| Record name | Daidzein diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to daidzein diacetate when introduced to Phytolacca americana cell cultures?
A1: When daidzein diacetate is introduced to Phytolacca americana cell cultures, it undergoes a two-step biotransformation. First, the diacetate ester is hydrolyzed, yielding daidzein. Subsequently, the daidzein is glucosylated, producing daidzein-7-O-β-D-glucoside. Interestingly, this process leads to a much higher yield of daidzein-7-O-β-D-glucoside compared to direct glucosylation of daidzein. []
Q2: How does the biotransformation of daidzein diacetate impact its biological activity?
A2: The research demonstrates that daidzein-7-O-β-D-glucoside, the product of daidzein diacetate biotransformation, exhibits stronger anti-allergic properties than daidzein itself. Specifically, it demonstrates a higher inhibitory effect on histamine release from rat peritoneal mast cells. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
